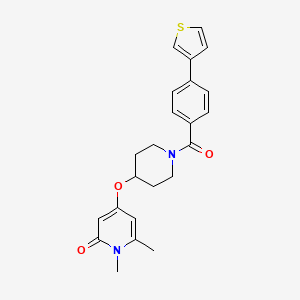
1,6-dimethyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dimethyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Synthesis and Docking Studies
A series of novel pyridine and fused pyridine derivatives, starting from compounds with structural similarities to the specified chemical, have been synthesized. These compounds have shown antimicrobial and antioxidant activities, supported by in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, demonstrating moderate to good binding energies (E. M. Flefel et al., 2018).
Ring Transformation Studies
Research on ring transformation under aqueous conditions using dimethylamine, piperidine, and triethylamine has catalyzed reactions giving benzoylhydroxy-1-pyrrolines, which further afforded benzoylpyrroles upon acid-catalyzed dehydration. This showcases the versatility of chemical transformations involving piperidine and related structures (S. Mataka et al., 1992).
Insecticidal and Antibacterial Potential
The cyclocondensation of specific precursors under microwave irradiation produced compounds with insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This demonstrates the potential of structurally complex pyridine derivatives for developing new insecticides and antibacterial agents (P. P. Deohate et al., 2020).
Electrochemical Studies
Studies on 3,6-difluoro-1,2,4,5-tetrakis(amino)benzene compounds, related in complexity and structural features to the specified chemical, involved electrochemical analyses revealing insights into electron loss and ion pairing mechanisms. This research contributes to understanding the electrochemical properties of complex organic molecules (C. Adams et al., 2010).
Synthesis of Dihydropyridine Derivatives
The preparation of dihydropyridine derivatives from specific precursors, followed by reactions with primary amines, highlights the chemical versatility and potential pharmaceutical applications of complex pyridine derivatives. Such studies are essential for drug development and synthesis of biologically active compounds (B. Stanovnik et al., 2002).
Propriétés
IUPAC Name |
1,6-dimethyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-13-21(14-22(26)24(16)2)28-20-7-10-25(11-8-20)23(27)18-5-3-17(4-6-18)19-9-12-29-15-19/h3-6,9,12-15,20H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENUNDGVMLAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869105.png)
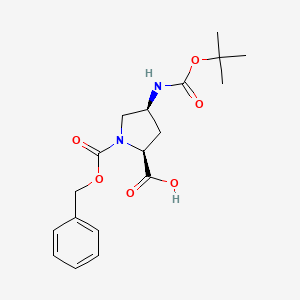
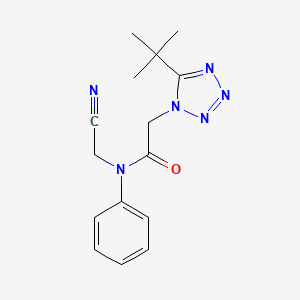
![2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2869111.png)
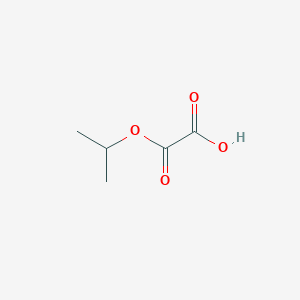
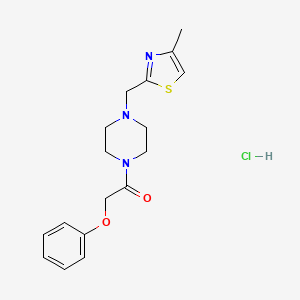

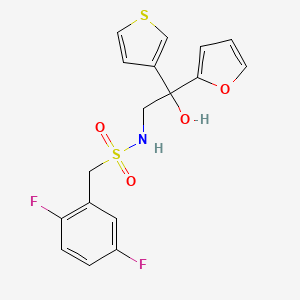

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)
![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)
![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)